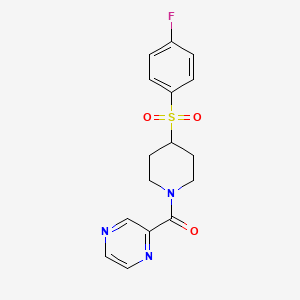
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone is a complex organic compound that features a piperidine ring, a pyrazine ring, and a fluorophenyl sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, which is then reacted with a fluorophenyl sulfonyl chloride under basic conditions to form the sulfonylated piperidine intermediate. This intermediate is subsequently coupled with a pyrazine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl sulfonyl group can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. The piperidine and pyrazine rings contribute to the overall stability and specificity of the compound’s interactions with its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- (4-((4-Trifluoromethyl)phenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone
- (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone
- (4-((4-Chlorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone
Uniqueness
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances the compound’s ability to participate in specific chemical reactions. The combination of the piperidine and pyrazine rings also contributes to its structural diversity and potential for various applications in scientific research.
特性
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-12-1-3-13(4-2-12)24(22,23)14-5-9-20(10-6-14)16(21)15-11-18-7-8-19-15/h1-4,7-8,11,14H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKVDAUFTNAIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














